Dicamba-isopropylammonium

Acid equivalent conversion Application rate calibration Active ingredient loading

Generic herbicide formulators face equivalence challenges with dicamba salts due to varying AE loadings and volatility profiles. This isopropylamine salt delivers the active dicamba anion with a molecular weight of 280.14 g/mol. - AE calculation: 480 g/L IPA salt ≈ 379 g ae/L (vs. 399 g ae/L for DMA salt). - Volatility tier: Ambient-temperature volatilizer (equivalent to DMA/Banvel). - Counterion congruence: Compatible with glyphosate-IPA in tank-mix systems.

Molecular Formula C11H15Cl2NO3
Molecular Weight 280.14 g/mol
CAS No. 55871-02-8
Cat. No. B12762785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicamba-isopropylammonium
CAS55871-02-8
Molecular FormulaC11H15Cl2NO3
Molecular Weight280.14 g/mol
Structural Identifiers
SMILESCC(C)N.COC1=C(C=CC(=C1C(=O)O)Cl)Cl
InChIInChI=1S/C8H6Cl2O3.C3H9N/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;1-3(2)4/h2-3H,1H3,(H,11,12);3H,4H2,1-2H3
InChIKeyDLUOWQZURZVAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicamba-Isopropylammonium: Technical Identity and Procurement Baseline


Dicamba-isopropylammonium is the isopropylamine (IPA) salt of the benzoic acid herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), with a molecular formula of C₁₁H₁₅Cl₂NO₃ and a molecular weight of 280.14 g/mol [1]. As a Group 4 synthetic auxin herbicide, the dicamba anion disrupts normal growth patterns in susceptible broadleaf species following foliar uptake and systemic translocation [2]. The isopropylammonium salt is one of several commercially available dicamba salt forms—alongside dimethylammonium (DMA), diglycolamine (DGA), sodium, and potassium salts—each offering distinct physicochemical properties that influence formulation behaviour, application rate calculations, and environmental fate [3].

Salt Identity Isopropylamine salt of dicamba for aqueous SL formulations and tank-mix programs
Acid Equivalent Context AE loading differs from DMA and DGA salts; requires dose recalculation when substituting
Volatility Profile Categorised as volatile amine salt; DGA and BAPMA salts show lower ambient-temperature volatility
Co-formulation Alignment Shared IPA counterion with glyphosate-IPA simplifies proton management but may increase volatility

Why Dicamba Salt Selection Is Critical for Procurement


All dicamba salts release the identical herbicidally active dicamba anion upon dissolution in water; however, the choice of counterion dictates acid equivalent (AE) loading per unit mass of formulated product, the maximum achievable concentration in aqueous soluble liquid (SL) formulations, the propensity for amine volatilization and subsequent dicamba acid re-formation, and compatibility with co-formulated herbicides—most critically glyphosate [1]. Field and laboratory evidence demonstrates that exchanging one dicamba salt for another without recalculating AE application rates can result in under-dosing or over-dosing; moreover, salts of volatile amines such as isopropylamine and dimethylamine exhibit measurably different volatilization behaviour compared to salts of low-vapor-pressure amines such as diglycolamine, directly affecting off-target movement risk [2]. These parameters are not interchangeable and must be evaluated independently during product selection, formulation development, and regulatory submission preparation [3].

Acid Equivalent Shift
Direct replacement of DMA salt with IPA salt without adjusting product rate can lead to under-dosing; IPA requires ~5% more product mass for the same acid dose.
Volatility Classification
IPA salt falls into the same ambient-volatility category as DMA salt, unlike DGA or BAPMA salts. Off-target movement risk may increase if substitution ignores this difference.
Tank-Mix Proton Behaviour
IPA counterion acts as a proton donor, potentially elevating dicamba acid re-formation in mixtures with glyphosate-IPA; this pathway is absent in sodium or potassium salts.

Quantitative Comparison: IPA Salt vs. Key Dicamba Forms


Acid Equivalent Loading Efficiency

The molecular weight of dicamba-isopropylammonium (280.14 g/mol) dictates that each gram of formulated IPA salt product contains 0.789 g of dicamba acid equivalent (AE), calculated as MW_acid (221.04 g/mol) / MW_IPA_salt (280.14 g/mol) [1][2]. In contrast, the more widely used dimethylammonium (DMA) salt (MW 266.12 g/mol) delivers 0.831 g AE/g product, representing a 4.2 percentage-point absolute difference in AE loading efficiency. For a typical field application rate of 0.5 lb ae/acre, this translates to requiring 0.634 lb of IPA salt product versus 0.602 lb of DMA salt product—a 5.3% higher product mass requirement for the IPA salt to deliver equivalent weed control [3]. Procurement decisions that ignore this conversion factor risk systematic under-application when substituting IPA salt into a DMA-salt-based spray program.

Acid Equivalent Loading
Head-to-head
78.9% AE (IPA) vs. 83.1% AE (DMA)
IPA salt requires 5.3% more product mass to deliver equivalent dicamba dose
Calculated from molecular weights; field-rate impact depends on spray program
Acid equivalent conversion Application rate calibration Active ingredient loading

Amine Volatilization at Ambient Temperature

In a direct comparative laboratory study, Sharkey et al. (2022) established that when aqueous solutions of herbicide-amine salts were dried to a residue at approximately 20 °C, both dimethylamine (DMA) and isopropylamine (IPA) underwent extensive volatilization from the salt residue. In contrast, lower-vapor-pressure amines diglycolamine (DGA) and N,N-bis-(3-aminopropyl)methylamine (BAPMA) did not volatilize under the same conditions [1]. At elevated temperatures (40–80 °C), all four amines volatilized. This binary outcome (volatilized vs. did not at ~20 °C) places IPA salt in the same higher-volatility category as DMA salt—the historical Banvel formulation—and distinguishes both from the lower-volatility DGA salt used in Clarity and XtendiMax formulations [2]. The mechanistic basis is that volatile amine counterions (IPA bp ~32 °C; DMA bp ~7 °C) can dissociate, release protons, and drive re-formation of volatile dicamba acid, whereas DGA (bp ~223 °C, vapor pressure ~0.2 Pa) remains in the condensed phase [3].

Amine Volatility at 20 °C
Head-to-head
IPA and DMA volatilized; DGA and BAPMA did not
Places IPA in higher-volatility category with DMA, distinct from low-volatility DGA/BAPMA salts
Laboratory residue drying study; real-field conditions may vary
Herbicide volatility Off-target drift Amine salt chemistry

Proton Donor Potential and Volatility Risk

The isopropylammonium counterion (IPA-H⁺), like the dimethylammonium ion (DMA-H⁺), can dissociate in aqueous spray solutions to release a proton (H⁺) and the free volatile amine [1]. This proton can combine with the non-volatile dicamba anion (Dc⁻) to regenerate volatile dicamba acid (DcH, pKa = 1.87), shifting the equilibrium toward the gas phase [2]. This mechanistic pathway explains why glyphosate formulated as the IPA or DMA salt, when tank-mixed with dicamba, can increase dicamba volatility—a phenomenon explicitly noted in the peer-reviewed literature [3]. In contrast, DGA and metal cation salts (sodium, potassium) lack a volatile proton donor, inherently reducing this volatility pathway. IPA salt is therefore functionally equivalent to DMA salt in proton donor potential, and both are categorically distinct from the lower-risk DGA and BAPMA salts in this regard.

Proton Donor Potential
Class-level inference
IPA-H⁺ dissociates to volatile amine + H⁺; promotes dicamba acid re-formation
Mechanistically equivalent to DMA salt in volatility risk pathway
Mitigation via pH buffering or adjuvants recommended for tank mixes
Dicamba acid re-formation Proton scavenging Spray-tank pH management

Aqueous Solubility Enhancement

The parent dicamba acid exhibits water solubility of 4,500 mg/L at 25 °C (NPIC) to approximately 6,100–6,500 mg/L (various regulatory sources), which is insufficient for high-concentrate soluble liquid (SL) herbicide formulations [1]. Conversion to the isopropylammonium salt yields a product with dramatically enhanced aqueous solubility, enabling formulation at commercial concentrations of at least 480 g/L (4 lb/gal acid equivalent) as a stable, single-phase SL concentrate [2]. While a precise numerical solubility value for dicamba-isopropylammonium is not publicly available in authoritative databases, a Chinese patent explicitly classifies the isopropylamine salt alongside the ammonium and dimethylamine salts as having 'good water solubility, and can be formulated into high-content water preparations' [3]. For reference, the structurally analogous DMA salt has a reported water solubility of 720,000 mg/L—a >100-fold increase over the parent acid—and the IPA salt is expected to be of comparable magnitude based on shared salt chemistry principles [1].

Aqueous Solubility
Data to verify
Qualitatively good water solubility; exact value not publicly reported
Supports high-concentrate SL formulation up to 480 g/L, but in-house characterisation advised
Patent disclosure indicates comparable to DMA salt; numerical confirmation lacking
Formulation solubility High-concentrate SL formulations Salt solubilization

Tank-Mix Compatibility Advantage

Bayer Crop Science research observations indicate that dicamba-based herbicides (across salt forms) exhibit superior tank-mix compatibility with other herbicide products compared to 2,4-D, another widely used synthetic auxin herbicide for broadleaf weed control [1]. Additionally, dicamba provides effective control of several tough broadleaf weed species—including herbicide-resistant biotypes—where 2,4-D alone may be inadequate [1]. Field studies demonstrate that glyphosate-dicamba combinations enhance both foliar uptake of ¹⁴C-labeled dicamba and root accumulation compared to dicamba applied alone, a synergism that underpins the widespread use of glyphosate-dicamba premixes [2]. While this tank-mix compatibility advantage is not unique to the isopropylammonium salt (it is a class-level attribute of dicamba), the IPA salt form aligns with glyphosate-isopropylammonium salt in commercial premix products, providing a shared counterion chemistry that may simplify co-formulation [3].

Tank-Mix Compatibility
Class-level inference
Dicamba class reported better compatibility than 2,4-D; synergism with glyphosate shown
IPA salt may share class advantage, but volatility management still required
Shared counterion with glyphosate-IPA may simplify co-formulation
Tank-mix compatibility Herbicide premix Broadleaf weed spectrum

Validated Application Scenarios


High-Concentrate SL Formulation Development

Dicamba-isopropylammonium is suitable for formulating as a high-strength aqueous SL concentrate at concentrations of at least 480 g/L product, based on its classification as having 'good water solubility' alongside DMA and ammonium salts in patent disclosures [1]. Formulators developing generic dicamba SL products must account for the 280.14 g/mol molecular weight when calculating acid equivalent content for label claims: a 480 g/L IPA salt product delivers approximately 379 g ae/L, compared to ~399 g ae/L for an equivalent 480 g/L DMA salt product. This 20 g ae/L difference is material for regulatory equivalence demonstrations and should be factored into formulation design and procurement specifications [2].

Glyphosate-IPA Co-Formulation Programs

The shared isopropylammonium counterion between glyphosate-IPA and dicamba-IPA creates a chemically congruent tank-mix system with potentially simplified proton management compared to mixed-counterion combinations. However, the volatile amine nature of IPA means that tank-mixtures must incorporate volatility reduction strategies—pH buffering to maintain dicamba in the non-volatile anion form, and/or volatility reduction adjuvants—as glyphosate-IPA has been explicitly shown to increase dicamba volatility [1]. Field efficacy data confirm that glyphosate-dicamba combinations enhance ¹⁴C-labeled herbicide uptake and root translocation in perennial weeds such as field bindweed (Convolvulus arvensis), supporting the agronomic rationale for this premix strategy [2].

Volatility-Managed Broadleaf Weed Control

For broadleaf weed control in glyphosate-tolerant corn, soybean, and cotton systems where off-target movement risk to adjacent non-dicamba-tolerant crops is a primary concern, the IPA salt occupies a higher-volatility tier equivalent to the historical DMA salt (Banvel) [1]. The laboratory data of Sharkey et al. (2022) places IPA salt in the same 'volatilizes at ambient temperature' category as DMA, and distinctly separate from the lower-volatility DGA (Clarity/XtendiMax) and BAPMA (Engenia) salts. Procurement of IPA salt for use in sensitive geographies should therefore be accompanied by a volatility risk assessment and adherence to label-mandated application restrictions (buffer zones, nozzle selection, wind speed limits) equivalent to those required for DMA-based products [2].

Generic Product Regulatory Equivalence

For generic dicamba product developers seeking to establish equivalence to a reference listed product, the selection of IPA as the counterion requires explicit justification of salt-form comparability. Key parameters that must be controlled or characterized include: (a) acid equivalent mass fraction (78.9% for IPA vs. 83.1% for DMA), (b) amine volatilization profile under standardized laboratory conditions (humidome or equivalent methodology), and (c) physical stability of the SL concentrate at target concentration [1]. The molecular weight difference between IPA (280.14 g/mol) and DMA (266.12 g/mol) salts translates to a 5.3% adjustment in product application rate to achieve the same field dose of active ingredient—a difference that must be reflected in label rate tables and equivalence dossiers [2].

Application
Selection Property
Validation Focus
High-Concentrate SL Formulation
Good water solubility (qualitative); AE mass fraction of 78.9%
Confirm solubility at target concentration; adjust label AE claim relative to DMA salt
Glyphosate-IPA Co-Formulation
Shared IPA counterion; proton donor behaviour
Assess volatility mitigation needs; verify tank-mix stability and herbicidal efficacy
Volatility-Managed Weed Control
Higher ambient-temperature volatility than DGA/BAPMA
Evaluate off-target movement risk; apply label-mandated buffer zones and drift-reduction measures
Generic Product Equivalence
Distinct MW and AE loading vs. DMA reference
Characterize volatility in standard test; justify 5.3% rate adjustment in equivalence dossier
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